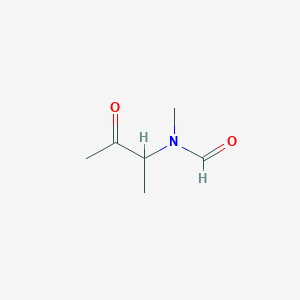

N-methyl-N-(3-oxobutan-2-yl)formamide

Description

Contextualization within the Field of Complex Amide and Ketone Derivatives

Amides are a fundamental class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. solubilityofthings.com The properties of amides are heavily influenced by resonance, which imparts a partial double bond character to the C-N bond, restricting rotation and conferring a planar geometry to the amide group. pressbooks.pub This structural feature is crucial in the conformation of larger molecules, including peptides and proteins. Amides are generally stable and less reactive than other carbonyl compounds, making them reliable building blocks in organic synthesis. solubilityofthings.com

Ketones, on the other hand, are characterized by a carbonyl group bonded to two carbon atoms. weebly.com The carbonyl group in ketones is polar, allowing them to act as hydrogen bond acceptors and rendering the α-protons acidic. weebly.comncert.nic.in This acidity is a key feature that enables a variety of important reactions, such as enolate formation and subsequent alkylation or condensation reactions. ncert.nic.in

N-methyl-N-(3-oxobutan-2-yl)formamide is a complex derivative that incorporates both amide and ketone functionalities. Specifically, it is a β-keto amide, a class of compounds that has garnered significant attention in organic chemistry. researchgate.net The juxtaposition of the amide and ketone groups at a 1,3-relationship creates a unique chemical environment with multiple reactive sites, making them versatile intermediates in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. researchgate.net The presence of the acidic methylene (B1212753) group between the two carbonyls, a characteristic feature of β-dicarbonyl compounds, further enhances their synthetic utility. researchgate.net

Historical Trajectory of Synthesis and Initial Structural Elucidation of Related Scaffolds

The history of β-keto amides dates back to 1882 with the first synthesis of 3-oxobutanamide (acetoacetamide) by Duisberg. researchgate.net Since then, the synthesis of β-keto amides and their ester analogues, β-keto esters, has been an active area of research. Early methods for the synthesis of these scaffolds often involved condensation reactions. For instance, the Claisen condensation, a reaction between an ester and a carbonyl compound in the presence of a strong base, has been a classical method for forming carbon-carbon bonds and accessing β-keto esters, which can then be converted to β-keto amides.

Over the years, numerous methods for the synthesis of β-keto amides have been developed. These include the reaction of diketene (B1670635) with amines, the aminolysis of β-keto esters, and the condensation of amides with esters. More contemporary approaches have utilized transition-metal catalysis and organocatalysis to achieve more efficient and stereoselective syntheses. researchgate.net For example, methods involving the C-acylation of enolates derived from amides have been explored. organic-chemistry.org Additionally, protocols for the synthesis of β-keto amides from β-keto esters using reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a mediator have been reported to be highly efficient. researchgate.net The development of milder reaction conditions, such as the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols or amines in the presence of sodium acetate (B1210297), has also contributed to the accessibility of these compounds. organic-chemistry.org

The structural elucidation of these scaffolds has evolved with advancements in analytical techniques. Initially, classical methods of chemical degradation and derivatization were used to determine the structure of these compounds. The advent of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has revolutionized the process of structural determination, allowing for a more detailed understanding of their tautomeric and stereochemical properties.

Fundamental Structural Features and Stereochemical Aspects of this compound

The structure of this compound (C6H11NO2) incorporates several key features that dictate its chemical behavior. parchem.com The molecule possesses a formamide (B127407) group attached to a butanone backbone at the second carbon. The IUPAC name indicates an N-methyl group on the formamide nitrogen and a 3-oxo group on the butan-2-yl substituent.

A significant aspect of the structure of β-keto amides is the phenomenon of keto-enol tautomerism. The presence of α-hydrogens between the two carbonyl groups allows for the existence of an equilibrium between the keto form and the enol form. mdpi.com In the enol form, a hydroxyl group is double-bonded to a carbon atom that is adjacent to the amide carbonyl. The extent of enolization depends on factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

The stereochemistry of this compound is another important consideration. The second carbon of the butan-2-yl chain is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S isomers). The synthesis of this compound without chiral control would result in a racemic mixture. The presence of the amide group also introduces the possibility of rotational isomers (rotamers) due to the restricted rotation around the C-N bond, a common feature in amides. pressbooks.pub

Table 1: General Physicochemical Properties of Related Amides

| Property | N-methylformamide |

| Molecular Formula | C2H5NO |

| Molar Mass | 59.07 g/mol |

| Melting Point | -4 °C |

| Boiling Point | 182.6 °C |

| Density | 1.011 g/mL |

| Solubility in Water | Miscible |

Overview of Principal Research Avenues for this compound

While specific research focused solely on this compound is not extensively documented in the available literature, the broader class of β-keto amides is the subject of considerable research interest. The versatile reactivity of β-keto amides makes them valuable building blocks in organic synthesis. researchgate.net

One major research avenue is their use in the synthesis of heterocyclic compounds. The multiple nucleophilic and electrophilic sites within the β-keto amide scaffold allow for the construction of various five- and six-membered heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.net

Another area of investigation is their application in stereoselective synthesis. The development of catalytic asymmetric methods to synthesize chiral β-keto amides or to use them as prochiral substrates in stereoselective transformations is a significant focus. researchgate.net The resulting chiral products are of high value in medicinal chemistry and materials science.

Furthermore, β-keto amides can act as ligands for metal ions, forming coordination complexes. The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. For instance, related β-keto amide derivatives have been used to synthesize and characterize complexes with various divalent metal ions, and the biological activities of these complexes have been investigated. nih.gov

Given the structural features of this compound, it could potentially be explored in these research areas. Its utility as a precursor for more complex molecules, particularly in the synthesis of novel heterocyclic systems or as a ligand in coordination chemistry, represents plausible avenues for future investigation.

Structure

3D Structure

Properties

CAS No. |

76467-27-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-methyl-N-(3-oxobutan-2-yl)formamide |

InChI |

InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3 |

InChI Key |

YOEMMKGZNSHKLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)N(C)C=O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Innovations for N Methyl N 3 Oxobutan 2 Yl Formamide

Retrosynthetic Analysis and Key Disconnections for N-methyl-N-(3-oxobutan-2-yl)formamide Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the amide C-N bond and a key carbon-carbon bond within the butanone backbone.

Based on the retrosynthetic disconnections, several key precursors can be identified. The most direct approach involves the formation of the amide bond as the final step. This leads to the identification of an amine and a formylating agent as the immediate precursors. An alternative disconnection of a carbon-carbon bond in the backbone suggests a different set of starting materials.

Table 1: Potential Precursors for this compound Synthesis

| Disconnection Approach | Precursor 1 | Precursor 2 |

|---|---|---|

| Amide C-N Bond | N-methyl-3-aminobutan-2-one | A formylating agent (e.g., formic acid, ethyl formate) |

These precursors are generally accessible, providing a solid foundation for the development of a viable synthetic process.

The synthesis of the target molecule hinges on the effective formation of two key bonds: the amide linkage and a carbon-carbon bond to construct the butanone skeleton.

Amide Bond Formation: This is a cornerstone of organic synthesis. The formation of the formamide (B127407) can be achieved by reacting N-methyl-3-aminobutan-2-one with a suitable formylating agent. The choice of reagent and reaction conditions is critical to ensure high yield and purity.

Carbon-Carbon Bond Formation: An alternative strategy involves forming the carbon-carbon bond adjacent to the ketone. This could be envisioned as the acylation of a metallated N-methylformamide derivative or a related enolate equivalent. However, this approach may be more challenging due to potential side reactions.

Established and Emerging Synthetic Routes for this compound

Several synthetic routes can be proposed, leveraging both traditional and more contemporary methodologies.

The reaction between an amine and a carboxylic acid or its derivative is the most common method for synthesizing amides. nih.gov In the context of this compound, this would involve the formylation of N-methyl-3-aminobutan-2-one.

One plausible route is the reaction of N-methyl-3-aminobutan-2-one with ethyl formate (B1220265). This method is advantageous as it often proceeds under relatively mild conditions and the primary byproduct, ethanol, is easily removed. Another approach is the direct condensation of the amine with formic acid, typically facilitated by a coupling agent to activate the carboxylic acid.

Table 2: Conventional Formylation Reactions for Amide Synthesis

| Formylating Agent | General Reaction Conditions | Potential Advantages |

|---|---|---|

| Ethyl Formate | Reflux in a suitable solvent | Mild conditions, volatile byproduct |

| Formic Acid with Coupling Agent (e.g., DCC, EDC) | Room temperature in an inert solvent | High yields, applicable to sensitive substrates |

Functional group interconversions offer alternative pathways to the target molecule, potentially avoiding sensitive intermediates. One hypothetical FGI route could involve the selective oxidation of a precursor alcohol. For instance, the formylation of 3-(methylamino)butan-2-ol followed by a selective oxidation of the secondary alcohol to a ketone would yield the desired product. This approach relies on the compatibility of the formamide group with the chosen oxidizing agent.

Another potential FGI strategy could start from a related nitrile. The partial reduction of a nitrile precursor followed by formylation and subsequent hydrolysis could also lead to the target compound, although this would likely be a more circuitous route.

Advanced Catalytic Methodologies in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer improved efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not extensively documented, principles from related transformations can be applied.

Transition-metal catalysis, for example, has been employed for direct C-H amidation reactions, which could theoretically be adapted. A hypothetical route could involve the direct formamidation of 3-oxobutane at the second carbon position, although achieving such regioselectivity would be a significant challenge.

Organocatalysis also presents intriguing possibilities. For instance, phosphine-catalyzed amidations have been reported for a range of substrates. unimi.it Such a method could potentially be applied to the reaction between N-methyl-3-aminobutan-2-one and a suitable formyl source. Furthermore, recent advancements have explored the use of N-formamides as carbonyl precursors in catalytic reactions, which could open up novel synthetic disconnections. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-3-aminobutan-2-one |

| Formic acid |

| Ethyl formate |

| N-methylformamide |

| Acetyl chloride |

| Acetic anhydride |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Formic anhydride |

Transition Metal-Catalyzed Approaches (e.g., C-H activation, N-formylation)

Transition metal catalysis provides powerful and efficient methods for the formation of key bonds in complex organic molecules. mdpi.com For the synthesis of this compound, a primary application of this methodology would be the N-formylation of the precursor secondary amine, N-methyl-3-aminobutan-2-one. Catalytic N-formylation is a significant area of research, offering milder and more selective alternatives to classical methods.

Various transition metals, including palladium, ruthenium, rhodium, and iridium, have been shown to catalyze the formylation of amines using different formyl sources. mdpi.com These sources can range from formic acid and its derivatives to carbon monoxide and hydrogen. Such catalytic cycles often involve the formation of a metal-hydride species and subsequent reductive amination or direct formylation pathways, increasing atom economy and reducing the need for harsh reagents. While direct C-H activation is a cutting-edge strategy for creating C-N bonds, a more direct route to the target molecule involves the formylation of a pre-synthesized amine backbone.

Table 1: Representative Transition Metal-Catalyzed N-Formylation Systems

| Catalyst Precursor | Formyl Source | General Substrate | Reference Principle |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Formic Acid | Primary/Secondary Amines | mdpi.com |

| Pd(OAc)₂ | Carbon Monoxide / H₂ | Primary/Secondary Amines | mdpi.com |

| [IrCp*Cl₂]₂ | Methanol | Primary Amines | dntb.gov.ua |

Organocatalytic and Biocatalytic Formamide Synthesis

In recent years, organocatalysis has emerged as a vital alternative to metal-based catalysis, avoiding the cost and potential toxicity of heavy metals. For the synthesis of this compound, organocatalytic N-formylation represents a promising metal-free approach. A well-established classical method for N-formylation involves the use of formic acid and acetic anhydride. researchgate.net More advanced organocatalytic systems can activate the amine or the formylating agent to achieve high efficiency under mild conditions. For instance, formamides themselves can serve as organocatalysts in asymmetric reductions, highlighting their role in activating reagents like trichlorosilane (B8805176) for transformations involving imines. researchgate.netnih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under environmentally benign conditions. While specific enzymes for the synthesis of this compound are not prominently documented, the use of enzymes such as formyltransferases could be a prospective avenue for its stereoselective synthesis. This approach aligns with the principles of green chemistry, utilizing renewable catalysts in aqueous media.

Table 2: Examples of Organocatalytic and Reagent-Based N-Formylation

| Catalyst/Reagent | Formyl Source | Key Features | Reference Principle |

|---|---|---|---|

| None (Direct Reagent) | HCOOH / Ac₂O | Classical, high-yielding method | researchgate.net |

| Chiral Formamide | Trichlorosilane | Used in asymmetric reduction of imines | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Isomers

The this compound molecule possesses a stereogenic center at the second carbon of the butanoyl chain. Consequently, it can exist as a pair of enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is of significant importance, as different stereoisomers can have distinct biological activities and physical properties.

Chiral Auxiliary and Asymmetric Catalysis Strategies

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A potential strategy for the enantioselective synthesis of this compound could involve an Evans oxazolidinone auxiliary. williams.edu This auxiliary can be acylated with a propionyl group, followed by a highly diastereoselective alkylation or other modification to establish the desired stereocenter. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched precursor ready for conversion to the final product. williams.eduresearchgate.net

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. This can be achieved through various transformations, such as the asymmetric reduction of a C=N bond in a precursor imine or the asymmetric alkylation of an enolate. mdpi.com For instance, chiral amines can be used to generate enantiopure enamines, which then react with electrophiles to create a quaternary stereocenter with high enantiomeric excess. mdpi.com Similarly, enantioselective nitrogen transfer reactions, though applied to different substrates, demonstrate the feasibility of creating chiral C-N bonds using asymmetric methods. researchgate.netchemrxiv.org

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference Principle |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | LiOH / H₂O₂ | wikipedia.orgwilliams.edu |

| Camphorsultam | Asymmetric Michael Addition, Claisen Rearrangement | LiAlH₄, Hydrolysis | wikipedia.org |

| (SAMP)/(RAMP) Hydrazines | Asymmetric α-Alkylation of Ketones/Aldehydes | Ozonolysis | wikipedia.org |

Diastereoselective Control in Multi-Chiral Center Synthesis

While the final target molecule, this compound, contains only one chiral center, diastereoselective control is a critical concept in synthetic routes that proceed through intermediates with multiple stereocenters. This is particularly relevant when employing chiral auxiliaries. The auxiliary itself contains one or more stereocenters, and its presence transforms an enantioselective challenge into a diastereoselective one.

For example, the reaction of a chiral enolate, formed from a substrate attached to an Evans auxiliary, with an electrophile proceeds through a sterically defined transition state. wikipedia.org This control element dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer over the other. The ability to establish multiple contiguous stereocenters simultaneously and with high diastereoselectivity is a hallmark of this synthetic strategy. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, leaving behind the enantiomerically pure product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Atom-Economical Processes

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. A promising strategy is the implementation of solvent-free reaction conditions. For example, the synthesis of N-sulfonylformamidines has been successfully achieved through the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature without any solvent. researchgate.net A similar solvent-free approach could potentially be developed for the N-formylation step in the synthesis of this compound.

Atom economy is another fundamental principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic processes are inherently more atom-economical than stoichiometric reactions. For instance, a transition-metal-catalyzed formylation using formic acid as the formyl source is highly atom-economical, as the only byproduct is water. This stands in contrast to methods that use stoichiometric activating agents or protecting groups, which generate significant chemical waste. researchgate.net

Table 4: Comparison of Conventional vs. Green Synthetic Approaches for N-Formylation

| Feature | Conventional Approach | Green Chemistry Approach | Reference Principle |

|---|---|---|---|

| Solvent | Organic Solvent (e.g., THF, CH₂Cl₂) | Solvent-Free or Aqueous Media | researchgate.netgoogle.com |

| Catalyst | Stoichiometric Reagents | Catalytic (Metal or Organo-) | mdpi.comresearchgate.net |

| Byproducts | Significant Salt/Organic Waste | Minimal (e.g., H₂O) | researchgate.net |

| Energy | Often requires heating/cooling | Room Temperature (when possible) | researchgate.net |

Carbon Dioxide Utilization in Formamide Synthesis

The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a cornerstone of green chemistry, offering a renewable, non-toxic, and abundant alternative to traditional carbon sources like carbon monoxide. rsc.org The synthesis of formamides, including potentially this compound, from amines and CO₂ has been an area of significant research. This transformation is a reductive functionalization of CO₂, which requires a suitable reducing agent and an effective catalyst.

Two primary classes of reducing agents have been successfully employed in this context: dihydrogen (H₂) and hydrosilanes.

Hydrogenation of CO₂ with Amines:

The direct hydrogenation of CO₂ in the presence of an amine is a highly atom-economical method for formamide synthesis. This process is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. mdpi.com For instance, homogeneous ruthenium catalysts have been utilized in a biphasic reaction system for the synthesis of various formamides from CO₂ and H₂. In one such system, an average yield of 48% for N,N-dimethylformamide (DMF) was achieved in a continuously operated miniplant, demonstrating the potential for scalability. acs.org By optimizing the process to a two-step approach involving the initial formation of a formate adduct followed by condensation, the product range was expanded to a broad variety of formamides with high yields of up to 89%. acs.org

Nickel complexes, being more abundant and less expensive than ruthenium, have also been explored for the catalytic formylation of amines with CO₂ and H₂. Efficient in-situ catalysts have been identified for the formylation of morpholine (B109124) and 2-ethylhexylamine, achieving high conversions of over 90-98% under optimized conditions. queensu.ca

Hydrosilylation of CO₂ with Amines:

Hydrosilanes offer an alternative to H₂ as a reducing agent and can often be used under milder reaction conditions. The N-formylation of amines with CO₂ and a hydrosilane can be catalyzed by a variety of systems, including organocatalysts and simple fluoride (B91410) or carbonate salts. rsc.orgoup.com For example, cesium fluoride (CsF) has been shown to effectively catalyze the formylation of piperidine (B6355638) and N-methylaniline, affording the corresponding formamides in 90% and 60% yields, respectively. oup.com The reaction is believed to proceed through the formation of a silyl (B83357) formate intermediate. oup.com

A catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) has been reported for the N-formylation of amines using CO₂ and hydrosilanes, with N-methylaniline being converted to its formamide in 92% yield at room temperature. mdpi.com This system also demonstrated potential for scalability, with the reaction being successfully performed on a 10 mmol scale. mdpi.com Furthermore, a heterogeneous metal-organic framework (MOF) supported single-site cobalt catalyst has been developed for the N-formylation of a range of primary and secondary amines using CO₂ and either H₂ or phenylsilane, resulting in excellent yields and selectivity. rsc.org

The applicability of these CO₂-based methods to the synthesis of this compound from 3-(methylamino)butan-2-one would depend on the compatibility of the ketone functional group with the chosen catalyst and reaction conditions. However, the broad substrate scope reported for many of these catalytic systems suggests that this approach is a promising and environmentally benign strategy for the synthesis of the target compound.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

The choice of a synthetic pathway for this compound, or any formamide, is guided by a comparative analysis of various factors, including chemical yield, reaction efficiency (often considered in terms of reaction time and conditions), and the potential for scalability to industrial production. While specific data for the target compound is scarce, a general comparison of N-formylation methods for secondary amines can be made.

Traditional vs. Catalytic Methods:

Traditional methods for formamide synthesis often involve the use of stoichiometric formylating agents such as formic acid or its derivatives. For example, the reaction of amines with formic acid, sometimes with a dehydrating agent or under heating, is a well-established method. nih.gov While often providing good yields, these methods can require harsh conditions and may generate significant waste.

Catalytic methods, on the other hand, offer a more sustainable and efficient alternative. As discussed in the previous section, the use of CO₂ as a C1 source is particularly attractive. The table below provides a comparative overview of different catalytic systems for the N-formylation of secondary amines, which could be applicable to the synthesis of this compound.

| Formyl Source | Reducing Agent | Catalyst | Substrate Example | Yield (%) | Scalability Notes | Reference |

|---|---|---|---|---|---|---|

| CO₂ | H₂ | Homogeneous Ru-Macho | Dimethylamine | 48 (continuous), up to 89 (two-step) | Demonstrated in a miniplant scale. | acs.org |

| CO₂ | Hydrosilane | CsF | Piperidine | 90 | Lab scale. | oup.com |

| CO₂ | Hydrosilane | Zn(OAc)₂/phen | N-methylaniline | 92 | Successful on a 10 mmol scale. | mdpi.com |

| CO₂ | H₂ or Phenylsilane | DUT-5-CoH (MOF) | Various secondary amines | Excellent | Catalyst reusable up to 15 times. | rsc.org |

| Methanol | O₂ | AuPd–Fe₃O₄ | N-methyl-1-phenylmethanamine | 84 | Gram scale reaction demonstrated. | nih.gov |

| Formic Acid | - | Iodine | Various secondary amines | Good to excellent | Solvent-free conditions. | nih.govorganic-chemistry.org |

Analysis of Key Parameters:

Yields: As indicated in the table, many modern catalytic methods, including those utilizing CO₂, can achieve high to excellent yields, often comparable to or exceeding those of traditional methods. For instance, yields of over 90% have been reported for the formylation of secondary amines using CO₂ and hydrosilanes. oup.commdpi.com

Scalability: The potential for large-scale production is a critical factor for industrial applications. While many reported methods are demonstrated on a laboratory scale, some studies have explicitly addressed scalability. The successful operation of a miniplant for CO₂-based formamide synthesis is a significant step towards industrial viability. acs.org Similarly, the demonstration of gram-scale synthesis with recyclable heterogeneous catalysts points to the potential for larger-scale production. nih.gov The economic viability of CO₂-based processes is an active area of research, with techno-economic analyses being conducted to evaluate their competitiveness against conventional industrial processes. nih.goveuropa.eu

Advanced Structural Elucidation and Conformational Analysis of N Methyl N 3 Oxobutan 2 Yl Formamide

High-Resolution Spectroscopic Characterization Techniques

A diligent search for data pertaining to the high-resolution spectroscopic characterization of N-methyl-N-(3-oxobutan-2-yl)formamide did not produce any specific findings. This includes a lack of information on:

X-ray Crystallography and Solid-State Structural Investigations

Similarly, the investigation into the solid-state structure of this compound yielded no results.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The molecular structure of this compound features multiple polar functional groups, including two carbonyl groups (one ketone and one amide) and a tertiary amide nitrogen. These groups dictate the nature of its intermolecular interactions and its propensity to form ordered supramolecular assemblies in the condensed phase.

The primary intermolecular forces at play are expected to be strong dipole-dipole interactions originating from the high polarity of the amide and ketone functionalities. In a solid state or in non-polar solvents, these interactions would likely lead to an antiparallel arrangement of the dipoles to maximize electrostatic stabilization.

Furthermore, the presence of a β-dicarbonyl-like system introduces the possibility of keto-enol tautomerism. The enol tautomer would possess a hydroxyl group, capable of acting as a strong hydrogen bond donor, and the enolate oxygen, a strong hydrogen bond acceptor. This would enable the formation of robust hydrogen-bonded networks, such as dimers or extended chains, significantly influencing the compound's physical properties.

Even in its keto form, the molecule can act as a hydrogen bond acceptor at both carbonyl oxygens. Weak C-H···O hydrogen bonds, involving the methyl protons or the alpha-proton, may also contribute to the stability of the crystal lattice. The interplay between strong dipole-dipole forces and various hydrogen-bonding motifs would ultimately define the supramolecular architecture. The study of β-keto amides, a related class of compounds, has shown their versatile coordination capabilities and participation in complex hydrogen-bonding networks. researchgate.net

Conformational Landscape and Rotational Isomerism

The conformational flexibility of this compound is primarily governed by rotation around several key single bonds. The most significant of these is the C-N amide bond, which possesses substantial double-bond character due to resonance between the nitrogen lone pair and the amide carbonyl group. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers), commonly referred to as cis and trans (or E and Z) conformers.

Other degrees of rotational freedom include the N-C₂(butane) bond and the C₂-C₃ bond. The steric and electronic interactions between the N-methyl group, the formyl proton, and the bulky 3-oxobutan-2-yl substituent will determine the relative stability of the possible conformers. Computational studies on related acyclic amides have shown that steric hindrance plays a crucial role in determining rotational barriers and the preferred twist angles of the amide bond. rsc.orgnih.gov

Experimental Determination of Conformational Preferences (e.g., from NMR, computational correlation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for investigating conformational preferences in amides. Due to the slow rotation around the C-N bond on the NMR timescale at room temperature, distinct sets of signals for the cis and trans conformers can often be observed. nih.gov For this compound, this would manifest as separate signals for the N-methyl protons, the formyl proton, and the protons of the butanone substituent for each rotamer present in solution. researchgate.net

The relative populations of the conformers can be determined by integrating their respective NMR signals. For instance, in studies of N-benzhydryl-N-methylformamide (BHFA-NMe), two distinct signals for the methyl groups were observed, allowing for the quantification of each conformer. nih.gov

Table 1: Illustrative ¹H NMR Data for Conformational Analysis of an Analogous Compound, N-Benzhydryl-N-Methylformamide (BHFA-NMe), in DMSO Solution nih.gov

| Proton Signal | Conformer 1 (ppm) | Conformer 2 (ppm) |

| N-CH₃ | 2.64 | 2.71 |

| CH (methine) | 6.23 | 6.68 |

| CHO (formyl) | 8.28 | 8.36 |

This table serves as an example of how NMR data is used to distinguish conformers and is based on a related compound.

To unambiguously assign these signals to specific conformers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. A NOESY experiment detects through-space correlations between protons that are in close proximity. For an N-methylformamide derivative, a correlation between the formyl proton and the N-methyl protons would indicate a trans conformation (where they are on opposite sides of the C-N bond), while a lack of this correlation would suggest a cis arrangement. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools used in conjunction with experimental data. acs.org Theoretical calculations can predict the geometries, relative energies, and NMR chemical shifts of the different possible conformers. researchgate.net By comparing the calculated chemical shifts with the experimental spectrum, a confident assignment of the conformers can be achieved.

Dynamic Stereochemistry and Inversion Barriers

The dynamic behavior of this compound is characterized by two key energetic barriers: the barrier to rotation around the C-N amide bond and the barrier to pyramidal inversion at the nitrogen atom.

The rotational barrier in amides is significant, typically ranging from 15 to 25 kcal/mol. nih.govcdnsciencepub.com This barrier can be experimentally determined using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, the coalescence temperature (Tc)—the point at which the separate signals for the two rotamers broaden and merge into a single peak—can be found. This value, along with the frequency difference between the signals at low temperature, allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. For example, the rotational barrier in N-benzhydryl-N-methylformamide was determined to be 19.5 kcal/mol using this method. nih.gov

Table 2: Example Rotational Barriers (ΔG‡) for Selected Acyclic Amides

| Compound | Barrier (kcal/mol) | Method |

| N,N-Dimethylformamide | ~21 | Experimental (NMR) |

| N-Benzhydryl-N-methylformamide | 19.5 | Experimental (NMR) nih.gov |

| N,N-Boc₂ formamide (B127407) | High (near-planar) | Computational nih.gov |

| N,N-Boc₂ acetamide | 20.2 | Computational nih.gov |

This table provides context on typical amide rotational barriers from literature examples.

The second process, nitrogen inversion, involves the nitrogen atom passing through a planar transition state. In typical acyclic amines, this barrier is relatively low (e.g., ~7.5 kcal/mol for trimethylamine). stackexchange.com However, for amides, the nitrogen atom is already close to planar (sp²) due to resonance stabilization. Consequently, the concept of a distinct nitrogen inversion barrier is less critical than the C-N rotational barrier. The energy profile is dominated by rotation, and any pyramidal fluctuation of the nitrogen atom is a much lower energy process. rsc.orgwikipedia.org Therefore, the rate-limiting step for the interconversion of conformers in this compound would be rotation about the amide bond.

Based on a thorough search of available scientific literature, there is no specific theoretical or computational research focused on the compound This compound . The search did not yield any dedicated studies—such as Density Functional Theory (DFT) analyses, ab initio calculations, conformational analyses, or molecular dynamics simulations—for this particular molecule.

The scientific literature does contain computational studies for structurally related but simpler molecules, such as N-methylformamide and N,N-dimethylformamide. These studies explore ground state properties, conformational preferences, and dynamic behavior in those contexts. However, this body of research does not extend to the more complex structure of this compound.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline on the theoretical and computational investigations of this compound, as the primary research data required to populate the specified sections does not appear to be published.

Theoretical and Computational Investigations of N Methyl N 3 Oxobutan 2 Yl Formamide

Spectroscopic Property Prediction and Validation against Experimental Data

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For N-methyl-N-(3-oxobutan-2-yl)formamide, this would typically involve geometry optimization of the molecule's conformational space using methods like Density Functional Theory (DFT). Once the lowest energy conformers are identified, their NMR shielding constants would be calculated.

These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Quantum-chemical-based protocols can be employed for predicting both ¹³C and ¹H NMR chemical shifts in various solvents. nih.gov Machine learning algorithms have also emerged as an accurate method for predicting ¹H chemical shifts. nih.gov The accuracy of these predictions is often improved by using motif-specific linear scaling parameters, which can achieve high precision for different types of atoms within a molecule. nih.gov

Below is a hypothetical data table illustrating how such predicted NMR data would be presented.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C (formamide) | - | 165.2 |

| Carbonyl C (butanone) | - | 208.5 |

| CH (butanone) | 4.8 | 55.1 |

| CH₃ (N-methyl) | 2.9 | 34.7 |

| CH₃ (acetyl) | 2.2 | 27.3 |

Vibrational Frequency Calculations and Infrared/Raman Spectral Simulation

For more accurate results, anharmonic corrections are often applied using methods like second-order perturbation theory (VPT2). researchgate.net These calculations can predict the positions and relative intensities of peaks in the IR and Raman spectra, aiding in the interpretation of experimental data. The study of amides, in particular, benefits from these theoretical calculations to understand their structural information. rsc.org

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1680 |

| C=O (Ketone) | Stretching | 1725 |

| C-N | Stretching | 1390 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the potential pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

Computational Mapping of Formation Pathways and Kinetic Barriers

To understand how this compound might be synthesized, computational methods can be used to map out reaction coordinates. This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. By calculating the energies of these points, activation energies and reaction enthalpies can be determined.

For instance, studies on the formation of other complex organic molecules have successfully used DFT calculations to elucidate detailed mechanistic pathways, including ligand dissociation, intermediate formation, and hydrogenation steps. mdpi.com Such analyses provide a molecule-by-molecule view of the reaction, revealing the energetic feasibility of different routes. The search for transition states is a key component, as their energy determines the kinetic barrier of a reaction step. nih.gov

Understanding Reactivity and Selectivity via Computational Methods

Computational models can also explain the reactivity and selectivity observed in chemical reactions. For this compound, this could involve analyzing its frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.

In reactions with multiple possible outcomes, such as cycloadditions, computational analysis can determine which pathway is kinetically or thermodynamically favored. mdpi.com This understanding is crucial for optimizing reaction conditions to favor the desired product. For example, computational studies can reveal that regioselectivity is determined by steric effects rather than electronic interactions. mdpi.com

Solvent Effects and Solvation Models in Computational Chemistry

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational chemistry accounts for these effects using various solvation models. These range from implicit models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation.

The Polarizable Continuum Model (PCM) is a widely used implicit method. researchgate.net For more detailed investigations, especially those involving specific solute-solvent interactions like hydrogen bonding, hybrid models that combine quantum mechanics for the solute and molecular mechanics for the solvent (QM/MM) or include a few explicit solvent molecules in the quantum calculation are employed. researchgate.net The choice of model depends on the specific properties being investigated and the desired level of accuracy. researchgate.net

Chemical Reactivity and Transformational Chemistry of N Methyl N 3 Oxobutan 2 Yl Formamide

Reactions Involving the Formamide (B127407) Moiety

The formamide group (-N(CH₃)CHO) is an amide derived from formic acid and exhibits reactivity typical of secondary amides, including hydrolysis, N-alkylation, N-acylation, reduction, and oxidation.

Hydrolysis and Solvolysis Mechanisms (Acid- and Base-Catalyzed)

Amide hydrolysis is a significant reaction, breaking the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ion (OH⁻), a direct nucleophilic attack on the formamide's carbonyl carbon occurs. acs.orgetsu.edu This forms a tetrahedral intermediate. acs.orgcdnsciencepub.com The intermediate then collapses, eliminating the methylamide anion, which is a relatively poor leaving group. A subsequent proton transfer from the newly formed formic acid results in formate (B1220265) and methylamine. acs.org This reaction is generally slower than acid-catalyzed hydrolysis but is also a common method for amide cleavage. cdnsciencepub.com

| Condition | Catalyst | Key Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of methylamine. | Formic acid, Methylammonium ion |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methylamide anion. 4. Proton transfer. | Formate, Methylamine |

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the formamide is nucleophilic, but less so than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. To achieve N-alkylation, the formamide must first be deprotonated with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a more nucleophilic amide anion (an enolate equivalent). stackexchange.com This anion can then react with an alkyl halide (e.g., iodomethane or benzyl bromide) in an Sₙ2 reaction to yield an N,N-disubstituted amide. stackexchange.comwikipedia.org The choice of a strong, non-nucleophilic base is crucial to avoid competing reactions at the carbonyl carbon. bham.ac.uk

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom. This is a common method for forming imides. The reaction typically requires the use of an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base catalyst. researchgate.netorganic-chemistry.orgnih.gov For a secondary formamide, this would result in the formation of a diacyl- or formyl-acyl-amine derivative. These reactions are fundamental in organic synthesis for creating new amide and imide structures. bath.ac.ukresearchgate.net

| Reaction | Reagents | Intermediate | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Amide Anion | N,N-disubstituted amide |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | - | Imide derivative |

Reduction and Oxidation of the Formamide Group

Reduction: The formamide group can be reduced to a secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield N,N-dimethyl-3-oxobutan-2-amine. nih.gov This reaction is a valuable synthetic tool for converting amides into their corresponding amines. researchgate.net

Oxidation: The oxidation of formamides is less common but can occur under specific conditions. Depending on the oxidizing agent and reaction conditions, various products can be formed. For instance, oxidation might lead to the formation of carbamates or, under more vigorous conditions, cleavage of the C-N bond. Some oxidative processes can convert formamides into isocyanates. researchgate.net

Reactivity at the Ketone Functionality (3-oxobutan-2-yl group)

The ketone group within the 3-oxobutan-2-yl moiety is a site of significant reactivity, particularly for nucleophilic addition and reactions involving the adjacent α-hydrogens. ncert.nic.in

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. ncert.nic.inopenochem.org These reactions typically proceed through the formation of a tetrahedral alkoxide intermediate, which is then protonated to give the alcohol product. ncert.nic.in

Common nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the ketone to form tertiary alcohols after acidic workup.

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding N-methyl-N-(3-hydroxybutan-2-yl)formamide. Notably, NaBH₄ is generally selective for ketones and aldehydes and would not reduce the formamide group, unlike the more powerful LiAlH₄. nih.gov

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the ketone into an alkene.

| Nucleophile | Reagent Example | Product |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Phosphorus Ylide | Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | Alkene |

Enolate Chemistry and Alpha-Substitution Reactions

The hydrogen atoms on the carbons alpha (α) to the ketone carbonyl (C2 and C4) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgmsu.edu The presence of the adjacent formamide group further influences the acidity and reactivity of the α-hydrogens.

Enolate Formation: Treatment with a suitable base removes an α-proton to form a nucleophilic enolate ion. bham.ac.ukmasterorganicchemistry.com The choice of base determines whether the kinetic or thermodynamic enolate is formed if the ketone is unsymmetrical. Since the ketone in N-methyl-N-(3-oxobutan-2-yl)formamide has two different α-carbons (a methyl group and a methine group), regioselectivity can be an issue. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases and higher temperatures favor the more substituted (thermodynamic) enolate. bham.ac.uk

Alpha-Substitution Reactions: Once formed, the enolate can act as a nucleophile and react with various electrophiles in α-substitution reactions. libretexts.orgwikipedia.orgslideshare.net

Alkylation: The enolate can be alkylated by reacting with an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position. masterorganicchemistry.comslideshare.net

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with Cl₂, Br₂, or I₂. wikipedia.org

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another aldehyde or ketone (including another molecule of itself) to form a β-hydroxy ketone, a reaction known as the Aldol addition.

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. libretexts.org The interplay between the ketone and formamide functionalities in this compound provides a platform for diverse and selective chemical transformations.

Reduction and Oxidation Chemistry of the Ketone

The ketone functional group in this compound is a primary site for reduction and oxidation reactions.

Reduction:

The carbonyl group of the ketone is susceptible to reduction by a variety of reagents to yield the corresponding secondary alcohol, N-methyl-N-(3-hydroxybutan-2-yl)formamide. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the reaction conditions.

Common reducing agents and their expected outcomes are summarized in the table below.

| Reducing Agent | Expected Product | Stereoselectivity | Notes |

| Sodium borohydride (NaBH₄) | N-methyl-N-(3-hydroxybutan-2-yl)formamide | Generally low, may produce a mixture of diastereomers. | A mild and common reagent for ketone reduction. |

| Lithium aluminum hydride (LiAlH₄) | N-methyl-N-(3-hydroxybutan-2-yl)formamide | Generally low, may produce a mixture of diastereomers. | A powerful reducing agent, may also reduce the amide if conditions are not controlled. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | N-methyl-N-(3-hydroxybutan-2-yl)formamide | Can be stereoselective depending on the catalyst and substrate. | Asymmetric hydrogenation using chiral catalysts can provide high enantio- and diastereoselectivity. acs.org |

| Biocatalytic Reduction (e.g., using ketoreductases) | (2R,3S)- or (2S,3R)-N-methyl-N-(3-hydroxybutan-2-yl)formamide | High stereoselectivity is often achievable. researchgate.netnih.gov | Enzyme-catalyzed reductions are known for their high efficiency and stereocontrol in producing chiral alcohols. nih.gov |

The stereoselective reduction of β-keto amides is a well-established method for producing chiral β-hydroxy amides, which are valuable building blocks in organic synthesis. researchgate.netresearchgate.net

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur.

Baeyer-Villiger Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl carbon, yielding an ester. However, the regioselectivity of this reaction can be variable.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. This is a destructive process and generally not synthetically useful.

α-Hydroxylation: It is possible to introduce a hydroxyl group at the α-position (C2) of the ketone. A facile and direct oxidative reaction for the synthesis of vicinal tricarbonyl amides from β-ketoamides using phenyliodine(III) bis(trifluoroacetate) has been reported, suggesting that the α-position is susceptible to oxidation. acs.org

Condensation Reactions (e.g., Aldol, Knoevenagel)

The presence of α-hydrogens on the carbon atoms adjacent to the ketone carbonyl (C2 and C4) allows this compound to participate in condensation reactions.

Aldol Condensation:

In the presence of a base, the α-hydrogens of the ketone can be abstracted to form a resonance-stabilized enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule of the aldehyde or ketone. sketchy.comlibretexts.orgmasterorganicchemistry.com For this compound, both the methyl protons (C4) and the methine proton (C2) are α to the carbonyl and thus acidic. Deprotonation at C4 would lead to a primary carbanion, which is generally more favored kinetically, while deprotonation at the chiral C2 center would lead to a secondary carbanion.

The resulting enolate can then react with an electrophile, such as another molecule of the ketone (self-condensation) or a different aldehyde or ketone (crossed-aldol condensation), to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone. libretexts.orgyoutube.com Intramolecular aldol reactions are also possible in molecules containing two carbonyl groups, often leading to the formation of five- or six-membered rings. youtube.comchemistrysteps.comlibretexts.org

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). taylorandfrancis.comwikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. taylorandfrancis.comwikipedia.org

While the α-protons of this compound are acidic, they are generally less acidic than those in typical Knoevenagel substrates like malonic esters or β-diketones. wikipedia.org Therefore, for this compound to act as the nucleophilic component in a Knoevenagel-type reaction, a stronger base might be required than is typical for this named reaction. Alternatively, it can act as the electrophilic ketone component, reacting with a more acidic active methylene compound.

| Condensation Reaction | Role of this compound | Reactant | Product Type |

| Aldol (self-condensation) | Nucleophile and Electrophile | Itself | β-hydroxy ketone or α,β-unsaturated ketone |

| Crossed Aldol | Electrophile | Enolate of another carbonyl compound | β-hydroxy ketone or α,β-unsaturated ketone |

| Knoevenagel | Electrophile | Active methylene compound (e.g., diethyl malonate) | α,β-unsaturated dicarbonyl or related compound |

Stereochemical Implications of Reactions at Chiral Centers

The C2 carbon of this compound is a chiral center. Any reaction that involves this center must consider the stereochemical consequences.

Reactions that proceed through the formation of an enol or enolate intermediate at the α-carbon (C2) will lead to racemization. sketchy.comyoutube.comidc-online.comlibretexts.org This is because the enol and enolate intermediates are planar at the C2-C3 bond, and the subsequent reaction (e.g., protonation or reaction with an electrophile) can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. idc-online.commsu.edu

Therefore, base- or acid-catalyzed reactions involving the α-hydrogen at the chiral center, such as aldol condensations or halogenation, are expected to result in a loss of stereochemical integrity. sketchy.comlibretexts.orgmsu.edu

Achieving stereoselectivity in reactions at the α-carbon of β-keto amides is a significant challenge in organic synthesis. However, the use of chiral catalysts or auxiliaries can induce facial selectivity in the reaction of the enolate, leading to the preferential formation of one enantiomer. nih.govnih.govacs.org

Participation in Complex Organic Reaction Sequences and Named Reactions

The functional groups within this compound make it a potential substrate for several multicomponent reactions and other named reactions.

Passerini Reaction:

The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org this compound could serve as the ketone component in this reaction. The use of α-ketoamides in Passerini reactions has been documented to produce β-ketoamides. researchgate.netresearchgate.net

Ugi Reaction:

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, this compound could act as the ketone component. The Ugi reaction is highly valued in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. rsc.orgnih.gov The use of β-keto amides in Ugi reactions can lead to the synthesis of complex peptide-like structures. researchgate.net

Photochemical and Electrochemical Transformations

Photochemical Transformations:

The photochemical behavior of this compound would be primarily dictated by the ketone carbonyl group. Upon absorption of UV light, the ketone can be excited to a singlet or triplet state, which can then undergo several characteristic reactions:

Norrish Type I Cleavage: Homolytic cleavage of the C-C bond α to the carbonyl group, which would lead to the formation of two radical fragments.

Norrish Type II Reaction: Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, followed by cleavage or cyclization. This would require a conformational arrangement that brings a γ-hydrogen in proximity to the carbonyl oxygen.

Photocyclization: The photolysis of α-N-alkylamidoacetophenones, a structurally related class of compounds, has been shown to lead to the formation of 3-azetidinols. acs.org This suggests that intramolecular cyclization reactions might be possible for this compound upon irradiation.

Electrochemical Transformations:

The electrochemical reactivity of this compound would involve both reduction and oxidation processes.

Reduction: The ketone carbonyl can be electrochemically reduced to a secondary alcohol. This process typically involves the transfer of two electrons and two protons.

Oxidation: The α-carbon of the β-dicarbonyl system can be a site of electrochemical oxidation. The electrochemical cross-dehydrogenative coupling between phenols and β-dicarbonyl compounds to form benzofurans has been reported, indicating the susceptibility of the α-position to oxidative processes. nih.gov

Derivatives, Analogues, and Advanced Structural Modifications of N Methyl N 3 Oxobutan 2 Yl Formamide

Synthesis and Characterization of Structural Analogues and Homologues

The generation of structural analogues of N-methyl-N-(3-oxobutan-2-yl)formamide has been systematically approached by modifying both the N-substituents and the dicarbonyl side chain. These efforts aim to create a library of related compounds for further investigation and application.

The N-methyl group of the parent compound can be readily substituted with a variety of other alkyl and aryl groups. This is typically achieved through standard N-alkylation or N-arylation reactions starting from a primary formamide (B127407) precursor or by employing alternative synthetic routes. General methods for preparing N-alkyl and N-aryl formamides often involve reacting the corresponding amine with a formylating agent. Efficient procedures have been developed for the synthesis of a wide range of N-substituted aryl- and alkyl-2-aminobenzoxazoles, demonstrating the broad applicability of these synthetic strategies. researchgate.net

The choice of the N-substituent can significantly influence the molecule's steric and electronic properties. For instance, the introduction of bulky alkyl groups can introduce steric hindrance that may direct the outcome of subsequent reactions. nih.gov Aryl substituents, on the other hand, can introduce electronic effects through resonance and induction, altering the reactivity of the formamide and ketone functionalities. A variety of N-alkyl protected arylamines, including N-methyl, N-ethyl, and N-tert-butyl derivatives, can be converted into N-aryl substituted azacycles, highlighting the versatility of manipulating these groups in synthesis. rsc.org

Table 1: Examples of Synthetic Methods for N-Alkyl and N-Aryl Amide/Formamide Derivatives

| Reactants | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| N-alkyl protected arylamines, cyclic ethers | TiCl4, DBU | N-aryl substituted azacycles | High |

| Aromatic aldehydes, N-methylhydroxylamine hydrochloride | Na2CO3-Na2SO4, grinding | Aryl-N-methylnitrones | ~90% |

This table presents generalized methods applicable to the synthesis of various N-substituted compounds, illustrating the chemical principles that would be applied to modify this compound.

The 3-oxobutan-2-yl side chain is a key functional component of the molecule, offering multiple sites for chemical modification. The presence of two carbonyl groups and acidic α-hydrogens allows for a wide range of chemical transformations.

Modifications can include:

Alkylation/Acylation at the α-carbon: The carbon atom situated between the two carbonyl groups (C2) is susceptible to deprotonation by a suitable base, forming a stabilized enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at this position.

Condensation Reactions: The ketone functionality can participate in condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, with aldehydes or other carbonyl compounds to extend the carbon chain.

Reduction/Oxidation: The ketone can be selectively reduced to a secondary alcohol, introducing a new stereocenter.

Substitution of the entire side chain: An alternative synthetic approach involves starting with a modified β-ketoester or β-diketone and building the formamide portion onto it, allowing for greater diversity in the side chain from the outset.

This compound as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems and diverse molecular scaffolds.

The 1,3-dicarbonyl arrangement within the 3-oxobutan-2-yl moiety is a classic synthon for the construction of various five- and six-membered heterocyclic rings.

Pyrimidine (B1678525) Synthesis: Pyrimidines are commonly synthesized via the reaction of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or amidines. researchgate.net In this context, this compound can serve as the three-carbon component, reacting with these reagents to form a substituted pyrimidine ring. The specific substituents on the resulting pyrimidine would be determined by the structure of the dicarbonyl precursor. Several synthetic methods for pyrimidine derivatives have been developed based on this principle. researchgate.netnih.gov

Imidazole (B134444) Synthesis: Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine (the Debus synthesis). researchgate.net While the 3-oxobutan-2-yl group is a 1,3-dicarbonyl, it can be a precursor to intermediates suitable for imidazole synthesis. researchgate.net For instance, nitrosation at the central carbon followed by reduction can yield a 1,2-diamino species, which can then be cyclized. Alternatively, specific reaction conditions can promote the use of 1,3-dicarbonyls in multicomponent reactions to yield complex substituted imidazoles. nih.govneuroquantology.com

Table 2: General Heterocycle Synthesis from Dicarbonyl Precursors

| Heterocycle | Key Reagents | Role of Dicarbonyl Compound |

|---|---|---|

| Pyrimidine | Urea, Thiourea, Amidines | Provides C-C-C backbone of the ring |

Beyond specific heterocyclic systems, this compound is a model building block for diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules by combining a set of building blocks through various reaction pathways. nih.gov The presence of multiple, orthogonally reactive functional groups (a ketone, an amide, and acidic protons) allows this single molecule to be directed into different synthetic cascades, leading to a wide array of molecular scaffolds. nih.govmdpi.com For example, the ketone could be used for an initial reaction, followed by a transformation involving the formamide, or vice versa, to generate distinct product classes from a common starting material.

Strategies for Advanced Functionalization of the Core Scaffold

Advanced functionalization involves leveraging the inherent reactivity of the this compound core to introduce novel functional groups or build more complex structures. Formamide itself can be a versatile building block for creating heavily N-doped carbon materials, indicating the rich chemistry associated with this functional group. keaipublishing.com

Key strategies include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where the formamide, the dicarbonyl unit, and other reactants combine to rapidly build molecular complexity.

Directed C-H Functionalization: Activating and substituting the otherwise unreactive C-H bonds on the molecule's backbone to install new functionalities.

Click Chemistry: Modifying the scaffold with azide (B81097) or alkyne handles, allowing for its efficient and specific conjugation to other molecules using click chemistry reactions. This is a powerful strategy for creating bioconjugates or functional materials.

These advanced strategies transform the core scaffold from a simple organic molecule into a platform for creating a multitude of derivatives with tailored properties and functions.

Based on a comprehensive search for scientific and industrial literature, there is currently insufficient publicly available information to generate a detailed article on the specific applications of This compound corresponding to the requested outline.

Applications of N Methyl N 3 Oxobutan 2 Yl Formamide in Chemical Research and Industry Non Clinical

Role in Fundamental Mechanistic Studies of Amide or Carbonyl Chemistry

This lack of information suggests that N-methyl-N-(3-oxobutan-2-yl)formamide is likely a highly specialized or novel compound that has not been extensively studied or reported in the contexts required by the article outline. Therefore, it is not possible to provide a scientifically accurate and verifiable article that strictly adheres to the provided structure and content requirements.

Advanced Analytical Methodologies for Detection and Quantification of N Methyl N 3 Oxobutan 2 Yl Formamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of N-methyl-N-(3-oxobutan-2-yl)formamide. The choice between gas and liquid chromatography would be dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For this compound, direct GC analysis is plausible, though its polarity might necessitate derivatization to improve peak shape and thermal stability. sigmaaldrich.com

Coupling GC with a mass spectrometer (GC-MS) provides a robust method for both separation and identification. The mass spectrometer fragments the eluted compound into a unique pattern, which serves as a chemical fingerprint for identification. google.comchemijournal.com A hypothetical GC-MS analysis of this compound would involve optimizing parameters such as the column type, temperature program, and injector settings. nih.gov

Hypothetical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Injector Temp. | 250°C |

| Oven Program | 60°C (1 min), then 10°C/min to 280°C |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

High-Performance Liquid Chromatography (HPLC) is often more suitable for polar and less volatile compounds like this compound. A reversed-phase C18 column would likely be effective for its separation. waters.com

When coupled with mass spectrometry (LC-MS), HPLC becomes a highly sensitive and selective technique for both quantification and structural confirmation. nih.gov This is particularly useful for analyzing the compound in complex biological or environmental samples.

Hypothetical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

| Injection Vol. | 10 µL |

Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR)

Spectroscopic methods can be employed for the quantification of this compound, particularly in its pure form or in simple mixtures.

UV-Vis Spectroscopy : The presence of the carbonyl group in the keto and amide functions suggests that the compound will have absorption in the UV region. For formamides, this is typically in the 200-300 nm range. researchgate.netcdhfinechemical.com The β-diketone moiety may also contribute to UV absorbance, with peaks that can be sensitive to the solvent environment. rsc.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is more of a qualitative tool for structural confirmation but can be used for quantification by measuring the intensity of characteristic absorption bands. Key vibrational bands for this compound would include the C=O stretching of the ketone and the amide I band (C=O stretch). nih.govyoutube.com The N-H bending and C-N stretching of the amide group would also provide structural information. researchgate.net

Hypothetical FTIR Data:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O Stretch | ~1650 |

| Ketone C=O Stretch | ~1715 |

| C-N Stretch | ~1400 |

| C-H Stretch | 2850-3000 |

Electrochemical Sensing and Voltammetric Approaches (if applicable)

While less common for routine analysis of such compounds, electrochemical methods could potentially be developed. The amide and ketone functionalities are not typically electroactive within the standard potential windows of common electrodes. However, indirect methods or analysis at specialized electrodes could be explored for specific applications. Research into the electrochemical synthesis and analysis of amides is an emerging field. bohrium.comacs.orgchinesechemsoc.org

Development of Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection specificity of spectroscopy. ijpsjournal.comslideshare.netijnrd.org

LC-MS-MS : Tandem mass spectrometry provides an additional layer of selectivity and is invaluable for trace-level quantification in complex samples by monitoring specific fragmentation patterns. nih.gov

LC-NMR : While less common, the online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the separated compound without the need for isolation. nih.gov

LC-IR : Coupling HPLC with FTIR can offer real-time infrared spectra of the eluted peaks, aiding in the identification of functional groups. nih.govijnrd.org

The development and validation of these advanced analytical methodologies would be crucial for the comprehensive characterization and quantification of this compound in various scientific and industrial applications.

Broader Scientific Implications and Future Research Directions

Identification of Unexplored Reactivity Profiles and Transformation Pathways

N-methyl-N-(3-oxobutan-2-yl)formamide possesses multiple reactive sites, including the electrophilic carbonyl carbons of the ketone and amide groups, the nucleophilic nitrogen atom, and the acidic α-protons. This confluence of reactivity suggests that the compound can participate in a diverse range of chemical transformations, many of which may be currently unexplored.

The presence of both a β-dicarbonyl system and an N-acyl group allows for a variety of potential reactions. For instance, the dicarbonyl moiety can undergo reactions typical of β-keto esters and related compounds, such as alkylations, acylations, and condensations at the α-carbon. The amide functionality, while generally less reactive than an ester, can be activated to participate in nucleophilic substitution or rearrangement reactions. The interplay between these functional groups could lead to novel intramolecular cyclizations or tandem reactions, providing efficient routes to complex heterocyclic structures. Recent studies on related α-keto amides have highlighted their versatility as key intermediates in the synthesis of biologically active molecules and functional materials. rsc.org

Future research will likely focus on systematically investigating the reactivity of this compound with a wide range of electrophiles and nucleophiles under various reaction conditions. This could unveil novel transformation pathways, leading to the synthesis of previously inaccessible molecular architectures.

Potential for Developing Novel Catalytic Systems Based on this compound Interactions

The ability of this compound to act as a ligand for metal catalysts presents a significant opportunity for the development of novel catalytic systems. The oxygen atoms of the carbonyl groups and the nitrogen atom of the amide can all coordinate to metal centers, creating a versatile coordination environment.

The development of catalysts based on this scaffold could lead to advancements in asymmetric catalysis. Chiral variants of this compound, when complexed with transition metals, could serve as highly effective catalysts for a variety of enantioselective transformations. The modular nature of the molecule would allow for the fine-tuning of the steric and electronic properties of the catalyst to achieve high levels of stereocontrol. Research into phase-transfer catalysis for the asymmetric α-alkylation of cyclic β-keto amides has already demonstrated the potential for high enantioselectivity in related systems. rsc.org

Furthermore, the interaction of this compound with organocatalysts could also be a fruitful area of research. The compound itself, or derivatives thereof, could act as a bifunctional catalyst, with one part of the molecule activating the substrate while another directs the stereochemical outcome of the reaction.

Advancement in Predictive Computational Modeling for Structure-Activity Relationships

Computational modeling will be an indispensable tool in unlocking the full potential of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the molecule. researchgate.net Such studies can provide valuable insights into its reaction mechanisms and guide the rational design of new experiments.